

Spectroscopic Analysis of 2-Chloro-5-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-methoxyaniline

Cat. No.: B1294355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Chloro-5-methoxyaniline** (CAS No: 2401-24-3), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Compound Information

- IUPAC Name: **2-Chloro-5-methoxyaniline**[\[1\]](#)[\[2\]](#)
- Synonyms: 6-Chloro-m-anisidine[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₈ClNO[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 157.60 g/mol [\[2\]](#)[\[3\]](#)[\[5\]](#)

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- Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Chloro-5-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Hydrochloride Salt)

The proton NMR data was obtained for the hydrochloride salt of the compound, which is a common stable form.

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |
|--|--------------|---------------------|--------------------------------------|
| Data not available in searched public sources | - | DMSO-d ₆ | Aromatic Protons (Ar-H) |
| Data not available in searched public sources | - | DMSO-d ₆ | Methoxy Protons (-OCH ₃) |
| Data not available in searched public sources | - | DMSO-d ₆ | Amine Protons (-NH ₂) |
| <p>Note: Specific chemical shifts and coupling constants for 2-Chloro-5-methoxyaniline hydrochloride are available in spectral databases.^{[6][7]}</p> | | | |

¹³C NMR Data

While a complete, explicitly reported peak list was not found in the searched public databases, the carbon spectral data for **2-Chloro-5-methoxyaniline** has been reported in the literature.^[8]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~159.5 | C-OCH ₃ (Carbon attached to methoxy) |
| ~150.8 | C-NH ₂ (Carbon attached to amine) |
| ~105-130 | Aromatic carbons (CH) |
| ~115 | C-Cl (Carbon attached to chlorine) |
| ~55.5 | Methoxy carbon (-OCH ₃) |

Note: The values are approximate and based on typical chemical shifts for substituted anilines.

Precise data is available in specialized databases and literature.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) technique on a neat sample.[\[2\]](#) While a specific peak list is not publicly available, the spectrum conforms to the structure, showing characteristic absorptions for its functional groups.[\[1\]](#)

| Wavenumber Range (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------------|--------------------------------------|------------------------------|
| 3300 - 3500 | N-H Stretch (symmetric & asymmetric) | Amine (-NH ₂) |
| 3000 - 3100 | Aromatic C-H Stretch | Aromatic Ring |
| 2850 - 3000 | Aliphatic C-H Stretch | Methoxy (-OCH ₃) |
| 1580 - 1620 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | Aryl C-O Stretch | Aryl Ether |
| 1000 - 1100 | Alkyl C-O Stretch | Methoxy (-OCH ₃) |
| 700 - 850 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry data is typically acquired via electron impact (EI) ionization. The spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (^{35}Cl and ^{37}Cl isotopes in an approximate 3:1 ratio).

| m/z (mass-to-charge) | Ion Assignment | Notes |
|----------------------|---|--|
| 157 | $[\text{M}]^+$ (with ^{35}Cl) | Molecular ion peak, typically the base peak or of high intensity. |
| 159 | $[\text{M}+2]^+$ (with ^{37}Cl) | Isotopic peak, with an intensity of approximately 1/3 of the M^+ peak. |
| Data not available | Fragment ions | Further fragmentation would involve loss of CH_3 , CO , and HCl . |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Weigh approximately 5-10 mg of **2-Chloro-5-methoxyaniline** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl_3 , or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Instrument Setup:
 - Insert the sample into the spectrometer's magnet.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.

- Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8 to 16 scans for adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Mode: Proton-decoupled.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation: Place a small amount (a few milligrams) of solid **2-Chloro-5-methoxyaniline** directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide). No extensive sample preparation is required.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
- Sample Analysis:
 - Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
 - Initiate the scan.
 - Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Cleaning: After analysis, thoroughly clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Impact)

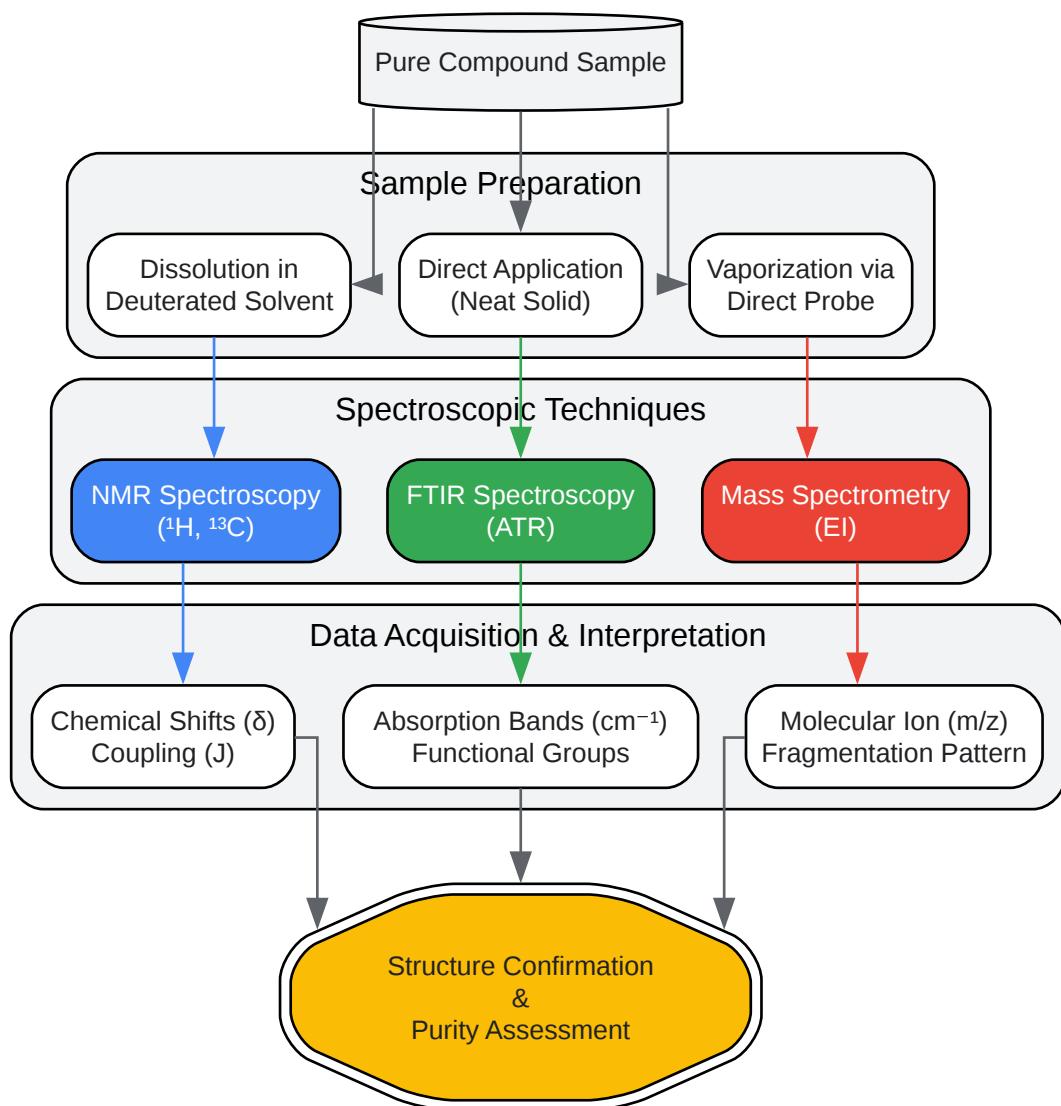
- Sample Introduction: Introduce a small quantity of the sample into the ion source. For a volatile solid like **2-Chloro-5-methoxyaniline**, a direct insertion probe is commonly used. The sample is gently heated in a high-vacuum environment to promote vaporization.
- Ionization (Electron Impact - EI):
 - The vaporized sample molecules are passed through a beam of high-energy electrons (typically 70 eV).
 - Collisions with these electrons eject an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
- Mass Analysis:
 - The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The analyzer separates the ions based on their mass-to-charge (m/z) ratio. The molecular ion and any fragment ions formed from its decomposition are separated.
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Chloro-5-methoxyaniline**.

Spectroscopic Analysis Workflow for Compound Characterization

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Spectroscopic analysis workflow for compound characterization.

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